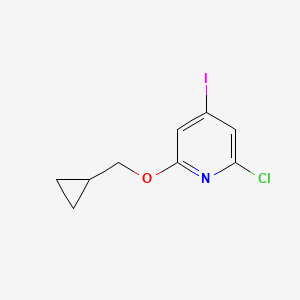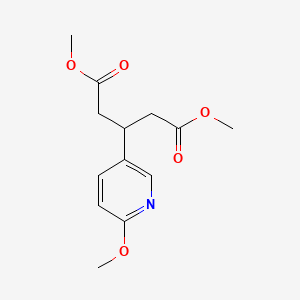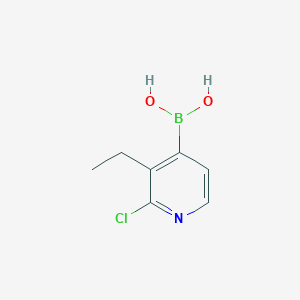
(2-Chloro-3-ethylpyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-3-ethylpyridin-4-yl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatility and reactivity This compound is characterized by the presence of a boronic acid group attached to a chlorinated and ethyl-substituted pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-ethylpyridin-4-yl)boronic acid typically involves the Miyaura borylation reaction. This process entails the cross-coupling of bis(pinacolato)diboron with an aryl halide, such as 2-chloro-3-ethylpyridine, in the presence of a palladium catalyst and a base like potassium acetate . The reaction is carried out under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing cost-effective reagents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chloro-3-ethylpyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or potassium phosphate, which facilitate the borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation of the boronic acid group.
Substituted Pyridines: Produced through nucleophilic substitution of the chlorine atom.
Applications De Recherche Scientifique
(2-Chloro-3-ethylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Chloro-3-ethylpyridin-4-yl)boronic acid primarily involves its ability to form covalent bonds with diols and other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The boronic acid group can also interact with biological targets, such as enzymes, by forming reversible covalent bonds with active site residues, thereby inhibiting their activity .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a substituted pyridine ring.
2-Chloro-4-methoxypyridine-3-boronic Acid: Another pyridine-based boronic acid with different substituents.
4-Bromophenylboronic Acid: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness: (2-Chloro-3-ethylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both chlorine and ethyl groups provides distinct electronic and steric properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C7H9BClNO2 |
|---|---|
Poids moléculaire |
185.42 g/mol |
Nom IUPAC |
(2-chloro-3-ethylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H9BClNO2/c1-2-5-6(8(11)12)3-4-10-7(5)9/h3-4,11-12H,2H2,1H3 |
Clé InChI |
JLFMGXQMHKYPPR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=NC=C1)Cl)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid](/img/structure/B13883772.png)
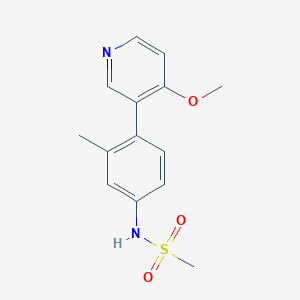
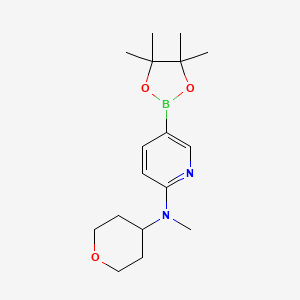

![Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate](/img/structure/B13883786.png)
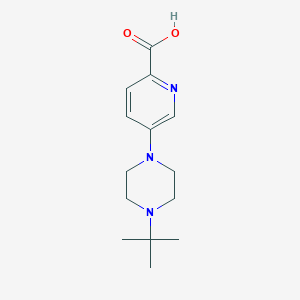
![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)

